molecular formula C18H19N3O B5715024 1-benzyl-4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine

1-benzyl-4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine

Cat. No. B5715024
M. Wt: 293.4 g/mol
InChI Key: FDTXVGCGKCTZTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine, also known as MPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPA belongs to the class of pyrazole-based compounds, which have been shown to have various biological activities.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. This compound has been shown to interact with several molecular targets, including enzymes, receptors, and ion channels.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, the reduction of inflammation, and the improvement of cognitive function. This compound has also been shown to have antioxidant properties and to be able to scavenge free radicals.

Advantages and Limitations for Lab Experiments

The advantages of using 1-benzyl-4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations include its limited solubility in water and its instability under certain conditions.

Future Directions

Future research on 1-benzyl-4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine could focus on its potential therapeutic applications in other fields, such as cardiovascular disease and metabolic disorders. Additionally, further studies could investigate the mechanism of action of this compound and its interactions with other molecular targets. Finally, research could focus on the development of more stable and soluble forms of this compound for use in clinical settings.

Synthesis Methods

The synthesis of 1-benzyl-4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine involves a multi-step process that includes the reaction of benzyl chloride with 4-methoxyphenylhydrazine, followed by the addition of acetic anhydride and then methylamine. The final product is obtained through crystallization and purification.

Scientific Research Applications

1-benzyl-4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation research has shown that this compound can reduce the production of inflammatory cytokines and prevent tissue damage. In neurological disorder research, this compound has been shown to have neuroprotective effects and improve cognitive function.

properties

IUPAC Name

2-benzyl-4-(4-methoxyphenyl)-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-13-17(15-8-10-16(22-2)11-9-15)18(19)21(20-13)12-14-6-4-3-5-7-14/h3-11H,12,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTXVGCGKCTZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2=CC=C(C=C2)OC)N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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